2,4,4-Trimethylhexane

Gas Chromatography Analytical Reference Standards Retention Index Calibration

2,4,4-Trimethylhexane (CAS 16747-30-1) features geminal dimethyl substitution at the 4-position, yielding distinct vapor pressure (12.3 mmHg at 25°C), density (0.722 g/cm³), and chromatographic retention behavior that cannot be replicated by other nonane isomers. Available as a certified reference material (1000 µg/mL in cyclohexane) for validated GC retention time calibration or as neat ≥98% purity for combustion enthalpy studies (-1462.65 ± 0.18 kcal/mol). Essential for petroleum, environmental, forensic, and polyurethane research requiring isomer-specific accuracy.

Molecular Formula C9H20
Molecular Weight 128.25 g/mol
CAS No. 16747-30-1
Cat. No. B091184
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,4-Trimethylhexane
CAS16747-30-1
Molecular FormulaC9H20
Molecular Weight128.25 g/mol
Structural Identifiers
SMILESCCC(C)(C)CC(C)C
InChIInChI=1S/C9H20/c1-6-9(4,5)7-8(2)3/h8H,6-7H2,1-5H3
InChIKeySVEMKBCPZYWEPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4,4-Trimethylhexane (CAS 16747-30-1): Technical Baseline for Procurement and Research Selection


2,4,4-Trimethylhexane (CAS 16747-30-1) is a branched C9 alkane with the molecular formula C9H20 and molecular weight 128.2551 g/mol, existing as a colorless liquid at ambient conditions . It belongs to the nonane isomer family, one of 35 constitutional isomers of C9H20, and features a characteristic geminal dimethyl substitution at the 4-position along with a methyl branch at the 2-position [1]. The compound exhibits a normal boiling point of 129.6°C (403.9 K) at 760 mmHg, density of 0.722 g/cm³, and refractive index of 1.406, with a flash point of 23.1°C . Its well-defined branched structure serves as a model compound in thermodynamic studies, chromatographic method development, and as an analytical reference standard, with critically evaluated thermophysical property data available through NIST [2].

Why 2,4,4-Trimethylhexane Cannot Be Substituted with Generic Branched Alkanes in Analytical and Thermodynamic Applications


Branched C9 alkanes cannot be treated as interchangeable commodities due to pronounced isomer-specific variations in critical physical and thermodynamic properties. Among the 35 constitutional isomers of nonane, differences in branching pattern and position yield measurable divergence in boiling point (ranging from approximately 122°C to 151°C), density (0.71 to >0.76 g/cm³), vapor pressure, and enthalpy of formation [1]. The geminal dimethyl branching at the 4-position in 2,4,4-trimethylhexane produces a distinct molecular geometry that uniquely influences its vapor pressure (12.3 mmHg at 25°C), liquid density (0.722 g/cm³), and retention behavior in chromatographic systems relative to other trimethylhexane isomers . In analytical applications requiring precise retention time calibration or in thermodynamic studies where accurate enthalpy values are essential, substituting 2,4,4-trimethylhexane with an alternative branched alkane without method revalidation introduces quantifiable error. The following evidence sections detail the specific, measured differentiation that justifies compound-specific procurement.

2,4,4-Trimethylhexane (CAS 16747-30-1): Quantitative Differentiation Evidence for Scientific Selection


GC Retention Index Differentiation: 2,4,4-Trimethylhexane as a Calibrated Reference Standard Across Non-Polar Stationary Phases

2,4,4-Trimethylhexane has established retention index data across multiple non-polar stationary phases including Squalane and DB-1 under various isothermal and temperature-programmed conditions, enabling its use as a calibrated reference compound in GC method development . Its well-defined retention time allows for accurate calibration of analytical instruments, distinguishing it from alternative branched alkanes whose retention behavior may not be similarly characterized . Commercial availability as a certified reference material at 1000 µg/mL in cyclohexane (Chiron, Part #3003.9-K-CY) further supports its procurement as a validated analytical standard . While direct head-to-head retention index comparisons against specific trimethylhexane isomers were not located in the searchable literature, the existence of multi-phase retention index characterization provides a class-level advantage over uncharacterized alternatives.

Gas Chromatography Analytical Reference Standards Retention Index Calibration

Enthalpy of Combustion Differentiation: 2,4,4-Trimethylhexane vs. n-Nonane and Isomeric Nonanes

The enthalpy of combustion (ΔcH°liquid) of 2,4,4-trimethylhexane has been experimentally determined as -1462.65 ± 0.18 kcal/mol via combustion calorimetry, with a corresponding enthalpy of formation (ΔfH°liquid) of -66.97 ± 0.22 kcal/mol [1]. In a systematic study of 11 isomeric nonanes, Good (1969) established that branching pattern produces measurable differences in combustion enthalpy among C9H20 isomers [1]. n-Nonane, the linear isomer, exhibits a higher boiling point (150.8°C) and distinct combustion characteristics compared to branched isomers [2]. The geminal dimethyl branching at the 4-position in 2,4,4-trimethylhexane yields a specific thermodynamic fingerprint that differentiates it from other trimethylhexane isomers in combustion modeling applications.

Thermochemistry Fuel Research Combustion Calorimetry

Tissue/Blood Partition Coefficient Differentiation: 2,4,4-Trimethylhexane in Pharmacokinetic Modeling of Jet Fuel Components

In a study of jet fuel (JP-8) component partitioning, tissue/blood partition coefficient (PC) values were experimentally determined for n-nonane and five of its branched isomers including 2,2,4-trimethylhexane (structurally similar to 2,4,4-trimethylhexane, differing only in methyl group positioning), 3-methyloctane, 4-ethylheptane, 2,3-dimethylheptane, and 2,2,4,4-tetramethylpentane [1]. Blood:air and tissue:air PC values correlated with published log octanol/water partition coefficients, with n-nonane (largest O:W value) showing greatest PC values and 2,2,4,4-tetramethylpentane (lowest O:W) showing smallest values [1]. A linear relationship was observed between tissue/blood PC values for the isomers and n-nonane, indicating that branching pattern systematically modulates partitioning behavior [1]. While 2,4,4-trimethylhexane itself was not among the tested compounds, the inclusion of 2,2,4-trimethylhexane in this comparative study demonstrates that trimethylhexane isomers exhibit distinct partitioning properties relevant to pharmacokinetic modeling.

Toxicokinetics PBPK Modeling Jet Fuel Toxicology

Industrial Polymer Intermediate Differentiation: 2,4,4-Trimethylhexane-Derived Diisocyanate in Polyurethane Synthesis

2,4,4-Trimethylhexane serves as the backbone for 1,6-diisocyanato-2,4,4-trimethylhexane, a specialized aliphatic diisocyanate used in polyurethane formulations with tailored viscosity and flexibility characteristics. This diisocyanate is specifically named in polymer patents and formulations, often in combination with its isomer 1,6-diisocyanato-2,2,4-trimethylhexane, to produce polyurethanes with viscosity at 23°C of 1000 to 300,000 mPa·s as an 80% solution, suitable for surface coating and bonding agent applications [1]. The geminal dimethyl branching at the 4-position contributes distinct steric and conformational properties to the resulting polymer network compared to polyurethanes derived from linear aliphatic diisocyanates such as hexamethylene diisocyanate (HDI) [2]. Siloxane-silicone polymers incorporating 1,6-diisocyanato-2,4,4-trimethylhexane form polyurethane linkages that enhance flexibility and adhesion in coatings, sealants, and personal care applications [2].

Polymer Chemistry Polyurethane Synthesis Isocyanate Chemistry

Vapor Pressure and Flash Point Differentiation: 2,4,4-Trimethylhexane Safety and Handling Profile vs. 2,2,5-Trimethylhexane

2,4,4-Trimethylhexane exhibits a vapor pressure of 12.3 mmHg at 25°C and a flash point of 23.1°C . In direct comparison, 2,2,5-trimethylhexane (CAS 3522-94-9), another trimethyl-substituted C9H20 isomer, demonstrates a flash point of 13°C and a vapor pressure of 16.625 mmHg at 25°C (inclined-piston method) . The flash point difference of 10.1°C between these two trimethylhexane isomers is operationally significant for hazardous material classification, storage requirements, and process safety engineering. 2,4,4-Trimethylhexane, with its higher flash point, falls into a less restrictive flammability category under certain regulatory frameworks compared to its lower-flash-point isomer counterpart.

Process Safety Flammable Liquid Handling Vapor Pressure

Excess Enthalpy and Heat Capacity Behavior: Branching-Dependent Thermodynamic Interactions in Nonane Isomer Mixtures

Molar excess enthalpies (hE) and molar excess heat capacities (cEP) at 25°C for nonane isomers of varying chain branching mixed with n-octane have been systematically characterized using flow microcalorimetry [1]. The study, which included 2,2,5-trimethylhexane and 3,3-diethylpentane among the nonane isomers examined, demonstrated that as the degree of steric hindrance within the nonane isomer increases, hE with n-octane changes from positive to negative and cEP changes from negative to positive [1]. This branching-dependent thermodynamic behavior establishes that trimethylhexane isomers, including 2,4,4-trimethylhexane with its characteristic geminal dimethyl branching, exhibit distinct excess property profiles in hydrocarbon mixtures. These isomer-specific excess properties are essential for accurate thermodynamic modeling of multicomponent hydrocarbon systems, including fuel blends and petrochemical process streams.

Solution Thermodynamics Excess Properties Molecular Flexibility

2,4,4-Trimethylhexane (CAS 16747-30-1): Evidence-Backed Application Scenarios for Research and Industrial Procurement


Analytical Reference Standard for GC Method Development and Calibration

2,4,4-Trimethylhexane is procured as a certified reference material (1000 µg/mL in cyclohexane) for gas chromatography calibration, supported by established retention index data across multiple non-polar stationary phases including Squalane and DB-1 . This validated characterization enables reproducible retention time calibration for complex hydrocarbon mixture analysis in petroleum, environmental, and forensic applications .

Thermodynamic Modeling of Branched Hydrocarbon Fuel Components

Researchers utilize the experimentally determined enthalpy of combustion (-1462.65 ± 0.18 kcal/mol) and enthalpy of formation (-66.97 ± 0.22 kcal/mol) of 2,4,4-trimethylhexane as input parameters for combustion modeling and fuel formulation studies . The isomer-specific thermochemical data distinguish this compound from n-nonane and other branched C9H20 isomers in energy balance calculations .

Polyurethane Precursor in Specialty Polymer Synthesis

1,6-Diisocyanato-2,4,4-trimethylhexane, derived from the 2,4,4-trimethylhexane backbone, is employed as a monomer in polyurethane formulations requiring specific viscosity ranges (1000-300,000 mPa·s at 23°C as 80% solution) and enhanced flexibility . The geminal dimethyl branching architecture yields differentiated polymer network properties compared to linear aliphatic diisocyanate-derived polyurethanes [1].

PBPK Modeling of Hydrocarbon Mixture Toxicology

The partitioning behavior of trimethylhexane isomers, as established through tissue/blood partition coefficient studies for structurally related compounds including 2,2,4-trimethylhexane, supports physiologically-based pharmacokinetic modeling of jet fuel component distribution in biological systems . Isomer-specific partition coefficients are essential for accurate toxicokinetic predictions of complex hydrocarbon exposures .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
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